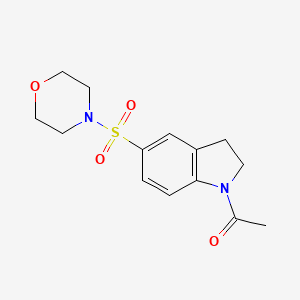

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline

Description

Properties

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-11(17)16-5-4-12-10-13(2-3-14(12)16)21(18,19)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGQESFVKBMFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline typically involves multiple steps One common method includes the reaction of indoline with acetic anhydride to introduce the acetyl groupThe reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Scientific Research Applications

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline can be compared with other indoline derivatives, such as:

1-Acetylindoline: Lacks the morpholin-4-ylsulfonyl group, resulting in different biological activities.

5-(Morpholin-4-ylsulfonyl)indoline: Lacks the acetyl group, which affects its chemical reactivity and biological properties. The presence of both the acetyl and morpholin-4-ylsulfonyl groups in this compound makes it unique and potentially more versatile in its applications.

Biological Activity

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role in inflammation modulation.

Anti-Cancer Activity

This compound exhibits cytotoxic effects primarily through the induction of apoptosis in cancer cells. Research indicates that it targets critical signaling pathways involved in cell survival and proliferation, particularly the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth and survival, making it a prime target for cancer therapeutics.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 ± 3.1 | A549 (Lung Adenocarcinoma) |

| Cisplatin | 9.3 ± 2.5 | A549 |

| Compound X | 32.0 ± 5.0 | MCF7 (Breast Cancer) |

The above table illustrates the potency of this compound compared to standard chemotherapeutics like cisplatin.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound also demonstrates significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes such as myeloperoxidase (MPO), which are involved in inflammatory processes.

Table 2: Anti-Inflammatory Effects

| Treatment | MPO Activity (U/mL) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 120 ± 10 | TNF-α: 50 ± 5 |

| Indomethacin | 80 ± 8 | TNF-α: 20 ± 3 |

| This compound | 90 ± 9 | TNF-α: 30 ± 4 |

Study on Lung Cancer Cells

A study published in Cancer Research evaluated the effects of the compound on A549 lung adenocarcinoma cells. The results indicated that treatment with varying concentrations led to increased apoptosis rates, as evidenced by flow cytometry analysis.

"The compound significantly induced early and late apoptosis in A549 cells, with a notable increase in cleaved PARP levels" .

In Vivo Studies

In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor growth and lower serum levels of inflammatory markers such as nitric oxide and cytokines.

Table 3: In Vivo Efficacy

| Treatment | Tumor Volume (mm³) | Serum Cytokines (pg/mL) |

|---|---|---|

| Control | 800 ± 100 | IL-6: 50 ± 5 |

| Indomethacin | 400 ± 50 | IL-6: 20 ± 3 |

| This compound | 300 ± 30 | IL-6: 25 ± 4 |

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, and what key spectral data validate its molecular framework?

Methodological Answer: The compound was characterized using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry :

- ¹H NMR : A multiplet at δ 2.49–2.82 ppm confirmed indoline CH and NH groups, while acetyl protons appeared as a singlet near δ 2.1 ppm .

- ¹³C NMR : Peaks at δ 169–172 ppm validated the sulfonyl group, and coupling between the indoline ring (δ 110–150 ppm) and morpholine moiety confirmed connectivity .

- FT-IR : Stretching vibrations at 1150–1350 cm⁻¹ (S=O) and 1650–1750 cm⁻¹ (C=O) confirmed sulfonyl and acetyl functionalities .

- Mass Spectrometry : Molecular ion peaks matched the expected m/z (e.g., [M+H]⁺), ensuring molecular formula accuracy .

Q. How does the synthetic route for this compound ensure regioselective sulfonation at the indoline C5 position?

Methodological Answer: The synthesis likely involves chlorosulfonation of 1-acetylindoline to form a sulfonyl chloride intermediate, followed by nucleophilic substitution with morpholine. Regioselectivity is driven by:

- Electron-donating acetyl group : Directs electrophilic sulfonation to the electron-rich C5 position of indoline.

- Steric effects : Minimal steric hindrance at C5 compared to other positions. This aligns with analogous indoline sulfonamide syntheses, where acetyl groups enhance para/ortho-directed reactions .

Q. What drug-likeness parameters were evaluated for this compound using SwissADME, and how do they align with Lipinski's rule of five?

Methodological Answer: SwissADME analysis confirmed compliance with Lipinski's criteria:

Advanced Research Questions

Q. What DFT-derived electronic properties (e.g., HOMO-LUMO gap, electrophilicity) predict the reactivity of this compound in biological systems?

Methodological Answer: DFT calculations (B3LYP/6-311++G(d,p)) revealed:

Q. How do molecular docking scores and molecular dynamics (MD) simulations support the targeting of carbonic anhydrase isoforms (PDB 1DMY, 1JD0) by this compound?

Methodological Answer:

- Docking (AutoDock Vina) : Scores of −8 to −9 kcal/mol against carbonic anhydrase isoforms (1DMY, 1JD0) indicated strong binding to the zinc-containing active site, mimicking acetazolamide interactions .

- MD Simulations (GROMACS) :

- RMSD : <0.5 Å for the huBChE (5NN0) complex over 100 ns, indicating stable binding.

- RMSF : Fluctuations <1.5 Å in binding site residues (e.g., His94, Gln92) confirmed minimal conformational disruption .

These results suggest potential as a carbonic anhydrase inhibitor for glaucoma or cancer therapy .

Q. What mechanistic insights do NBO and nonlinear optical (NLO) analyses provide about the charge transfer and hyperpolarizability of this compound?

Methodological Answer:

- NBO Analysis : Stabilization via σ→σ* (C–S bond) and π→π* (indoline-morpholine) charge transfer enhances electrophilic susceptibility at the sulfonyl group, critical for enzyme inhibition .

- NLO Properties : First-order hyperpolarizability (β = 4.625 × 10⁻³⁰ esu) exceeds urea’s reference value (β = 0.372 × 10⁻³⁰ esu), suggesting utility in optical materials despite the primary focus on drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.